molecular formula C28H34N2O7S B579193 N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate CAS No. 16964-83-3

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate

Cat. No.: B579193
CAS No.: 16964-83-3
M. Wt: 542.647
InChI Key: PPZYKJHWKVREOQ-FYZYNONXSA-N
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Description

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol. It is commonly used in peptide synthesis and serves as a protecting group for the amino acid lysine. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxyl group with benzyl alcohol. The p-toluenesulfonate (tosylate) group is introduced to enhance the solubility and stability of the compound. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is produced in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).

    Substitution: The tosylate group can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Cbz group.

    Acidic Hydrolysis: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used for the hydrolysis of the ester bond.

    Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to displace the tosylate group.

Major Products Formed

    Lysine Derivatives: Hydrolysis and deprotection reactions yield various lysine derivatives, which are useful intermediates in peptide synthesis.

    Substituted Lysine Compounds: Nucleophilic substitution reactions produce substituted lysine compounds with diverse functional groups.

Scientific Research Applications

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the lysine amino group.

    Biology: The compound is employed in the synthesis of peptide-based probes and inhibitors for studying enzyme activity and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including peptide drugs and enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate involves the protection of the lysine amino group through the formation of a stable carbamate linkage. This protection prevents the amino group from participating in side reactions during peptide synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the lysine amino group.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the benzyl ester and tosylate groups.

    N-Benzyloxycarbonyl-L-lysine thiobenzyl ester: Contains a thiobenzyl ester instead of a benzyl ester.

    N-Benzyloxycarbonyl-L-leucine: Another amino acid derivative with a benzyloxycarbonyl protecting group.

Uniqueness

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is unique due to its combination of the Cbz protecting group, benzyl ester, and tosylate group, which provide enhanced stability, solubility, and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZYKJHWKVREOQ-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692828
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16964-83-3
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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